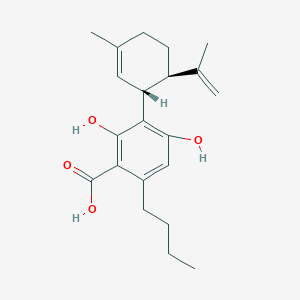
Cbdba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cannabidiolic acid is a naturally occurring cannabinoid found in the cannabis plant. It is a precursor to cannabidiol, one of the most well-known cannabinoids. Cannabidiolic acid is abundant in freshly harvested hemp plants and is known for its potential therapeutic properties, including anti-inflammatory and anti-emetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cannabidiolic acid is biosynthesized in cannabis plants through the action of cannabidiolic acid synthase. This enzyme catalyzes the reaction between olivetolic acid and cannabigerolic acid to form cannabidiolic acid . The reaction typically occurs in the glandular trichomes of the cannabis plant.
Industrial Production Methods
Industrial production of cannabidiolic acid involves the extraction of cannabinoids from cannabis plants. The most common method is solvent extraction, where organic solvents like ethanol or supercritical carbon dioxide are used to extract cannabinoids from the plant material . The extracted cannabinoids are then purified using techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cannabidiolic acid undergoes several types of chemical reactions, including:
Decarboxylation: Heating cannabidiolic acid results in the loss of a carboxyl group, converting it into cannabidiol.
Oxidation: Cannabidiolic acid can be oxidized to form various oxidized derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Decarboxylation: Typically performed by heating cannabidiolic acid at temperatures ranging from 100°C to 140°C.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Decarboxylation: Cannabidiol is the primary product formed from the decarboxylation of cannabidiolic acid.
Oxidation: Oxidized derivatives of cannabidiolic acid.
Substitution: Substituted cannabinoids with different functional groups.
Scientific Research Applications
Cannabidiolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other cannabinoids and studying their chemical properties.
Biology: Investigated for its role in the endocannabinoid system and its interactions with various receptors.
Industry: Used in the production of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
Mechanism of Action
Cannabidiolic acid exerts its effects through several molecular targets and pathways:
Endocannabinoid System: Interacts with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system.
Transient Receptor Potential Channels: Activates TRPV1 and TRPA1 channels, which are involved in pain and inflammation.
Cyclooxygenase-2 Inhibition: Acts as a selective inhibitor of cyclooxygenase-2, reducing inflammation.
Comparison with Similar Compounds
Cannabidiolic acid is unique compared to other cannabinoids due to its specific chemical structure and biosynthesis pathway. Similar compounds include:
Cannabidiol: The decarboxylated form of cannabidiolic acid, known for its therapeutic properties.
Tetrahydrocannabinolic Acid: Another cannabinoid acid found in cannabis, which decarboxylates to form tetrahydrocannabinol.
Cannabigerolic Acid: A precursor to both cannabidiolic acid and tetrahydrocannabinolic acid.
Cannabidiolic acid stands out due to its specific interactions with the endocannabinoid system and its potential therapeutic applications.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
6-butyl-2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzoic acid |
InChI |
InChI=1S/C21H28O4/c1-5-6-7-14-11-17(22)19(20(23)18(14)21(24)25)16-10-13(4)8-9-15(16)12(2)3/h10-11,15-16,22-23H,2,5-9H2,1,3-4H3,(H,24,25)/t15-,16+/m0/s1 |
InChI Key |
NNHBZIQMFGGAOM-JKSUJKDBSA-N |
Isomeric SMILES |
CCCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
Canonical SMILES |
CCCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


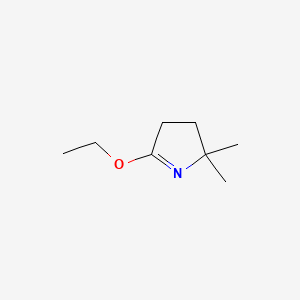
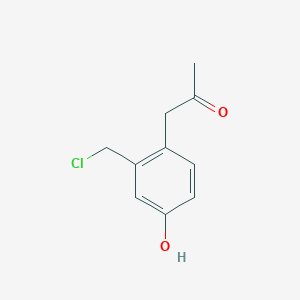

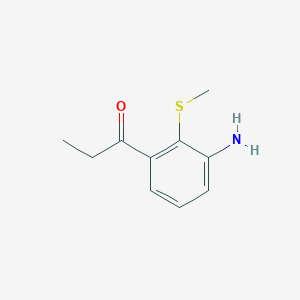
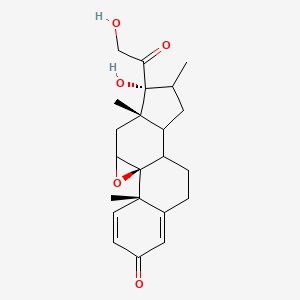
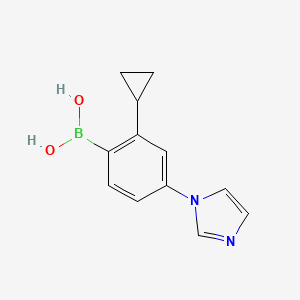
![4-[Methyl(propanoyl)amino]phenyl propanoate](/img/structure/B14074438.png)

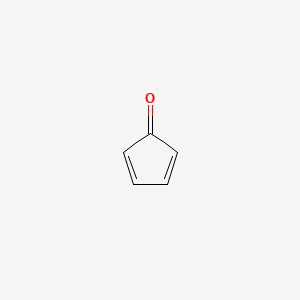

![(3aS,5aR,5bR,11aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B14074471.png)



